Benzimidohydrazide
Overview
Description
Benzimidohydrazide, also known as benzenecarboximidohydrazide, is an organic compound with the molecular formula C7H9N3. It is characterized by the presence of an amidine derivative and a primary amine group. This compound is typically found as a light-red to brown solid and is known for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzimidohydrazide can be synthesized through the condensation reaction of benzoic acid hydrazide with benzaldehyde. The reaction is typically carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and the product is purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Benzimidohydrazide undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using reducing agents such as sodium borohydride to yield amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Benzimidohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of benzimidohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s primary amine group plays a crucial role in its binding to target molecules, facilitating its biological activity .
Comparison with Similar Compounds
Benzimidazole: Shares a similar benzimidazole ring structure and exhibits antifungal and antibacterial properties.
Hydrazones: Structurally related to benzimidohydrazide and used in the synthesis of various heterocyclic compounds.
Quinazolines: Another class of compounds with similar biological activities and applications in medicinal chemistry
Uniqueness: this compound is unique due to its specific combination of an amidine derivative and a primary amine group, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound .
Biological Activity
Benzimidohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various therapeutic potentials, supported by data tables and case studies.
Overview of this compound
This compound is a derivative of benzimidazole and hydrazine, characterized by its unique structural properties that contribute to its biological efficacy. The compound has been synthesized in various forms, leading to derivatives with enhanced pharmacological profiles.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound derivatives often involves the reaction of benzimidazole with hydrazine derivatives. The structural modifications can significantly influence their biological activity. For instance, the introduction of various substituents on the benzene ring can enhance anticancer properties or antimicrobial efficacy.
Example of Synthesis
- General Reaction :
Biological Activities
This compound and its derivatives exhibit a wide range of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound derivatives. For example, compounds synthesized with dihydropyrazole moieties demonstrated potent antiproliferative effects against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
H20 | A549 (Lung) | 0.46 |
H20 | MCF-7 (Breast) | 0.29 |
H20 | HeLa (Cervical) | 0.15 |
H20 | HepG2 (Liver) | 0.21 |
These compounds were also identified as effective inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy, with an IC50 value of 0.08 μM for EGFR inhibition .
Antimicrobial Activity
This compound derivatives have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Tested Bacteria : Escherichia coli, Staphylococcus aureus
- Method : Broth microdilution testing
- Results : Certain derivatives exhibited significant antibacterial activity, comparable to standard antibiotics .
Case Studies
- Antitumor Activity : In a study evaluating the antitumor effects of newly synthesized this compound derivatives, compounds showed notable cytotoxicity in both 2D and 3D cell culture systems. The results indicated that these compounds could effectively inhibit tumor cell proliferation while maintaining lower toxicity levels .
- Antiviral Activity : Some derivatives have also been tested for antiviral properties. For example, a specific this compound derivative demonstrated viral inhibitory effects comparable to established antiviral drugs .
The mechanisms by which benzimidohydrazides exert their biological activities are multifaceted:
- EGFR Inhibition : Compounds targeting EGFR can disrupt signaling pathways involved in cell proliferation and survival.
- DNA Binding : Certain derivatives have been shown to intercalate into DNA or bind selectively to DNA grooves, affecting replication and transcription processes .
- Antibacterial Mechanisms : The antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Properties
IUPAC Name |
N'-aminobenzenecarboximidamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-7(10-9)6-4-2-1-3-5-6;/h1-5H,9H2,(H2,8,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCHTRBWBXRSLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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